![molecular formula C8H14N4O B13235399 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique arrangement of a methoxypyrrolidine ring and a triazole ring, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the methoxy group and the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new chemical entities.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride
- 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features and chemical properties
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7/h5-7,9H,3-4H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
MIGDXZXCZLGNHN-RQJHMYQMSA-N |
SMILES isomérique |
CN1C=NN=C1[C@@H]2C[C@H](CN2)OC |
SMILES canonique |
CN1C=NN=C1C2CC(CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


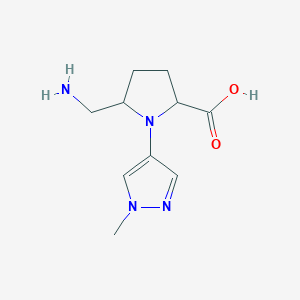
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![2-{2-[(2-Methylbutyl)amino]ethoxy}ethan-1-ol](/img/structure/B13235337.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13235347.png)
amine](/img/structure/B13235352.png)
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)

![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
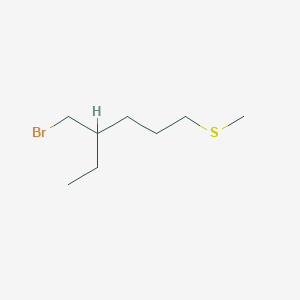
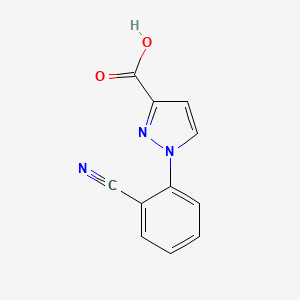
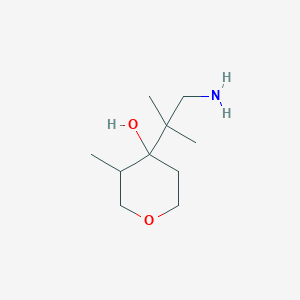
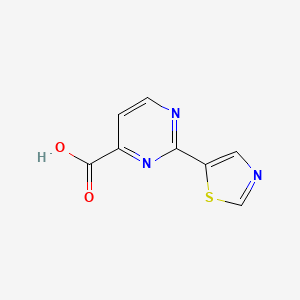
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
